molecular formula C13H16N2O5 B1206434 2-(beta-D-glucosyl)benzimidazole

2-(beta-D-glucosyl)benzimidazole

Cat. No. B1206434
M. Wt: 280.28 g/mol
InChI Key: XEMMGXXVANKOFH-RMPHRYRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(beta-D-glucosyl)benzimidazole is a C-glycosyl compound and a member of benzimidazoles.

Scientific Research Applications

  • Antiprotozoal Activities : Benzimidazole derivatives demonstrate significant in vitro activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. This activity is attributed to their ability to inhibit the microtubule protein beta-tubulin, a crucial component in these organisms (Katiyar et al., 1994).

  • Fungal β-Tubulin Binding : In the context of antifungal activity, benzimidazole derivatives bind to β-tubulin. This binding is crucial for their function as antitubulin agents in plant disease control (Hollomon et al., 1998).

  • Anti-Hepatitis C Virus Agents : Certain benzimidazole-coumarin conjugates have been synthesized with significant activity against the hepatitis C virus, showcasing the potential of benzimidazole derivatives in antiviral therapy (Hwu et al., 2008).

  • Molecular Basis for Drug Resistance : Studies have delved into the molecular dynamics and interactions of benzimidazoles with β-tubulin in parasites. Understanding these interactions is crucial for designing more effective treatments against parasitic diseases (Aguayo‐Ortiz et al., 2013).

  • Inhibition of Human Cytomegalovirus Replication : Benzimidazole derivatives like 1263W94 have shown potent inhibition of human cytomegalovirus replication, suggesting their potential in treating viral infections (Biron et al., 2002).

  • α-Glucosidase Inhibitory Activity : Benzimidazole derivatives have been evaluated for their α-glucosidase inhibitory activity, which is significant in the context of diabetes treatment (Rahim et al., 2019).

  • Genetic Variability Studies : Research on benzimidazole-susceptible and -resistant strains of Haemonchus contortus has provided insights into the genetic mechanisms underlying drug resistance, which is critical for developing effective anthelmintic strategies (Beech et al., 1994).

  • Antibacterial and Anticancer Activities : Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, highlighting their potential as clinical drugs (Khalifa et al., 2018).

properties

Product Name

2-(beta-D-glucosyl)benzimidazole

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-(1H-benzimidazol-2-yl)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H16N2O5/c16-5-8-9(17)10(18)11(19)12(20-8)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-19H,5H2,(H,14,15)/t8-,9-,10+,11-,12-/m1/s1

InChI Key

XEMMGXXVANKOFH-RMPHRYRLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(beta-D-glucosyl)benzimidazole
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2-(beta-D-glucosyl)benzimidazole
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2-(beta-D-glucosyl)benzimidazole
Reactant of Route 4
2-(beta-D-glucosyl)benzimidazole
Reactant of Route 5
2-(beta-D-glucosyl)benzimidazole
Reactant of Route 6
2-(beta-D-glucosyl)benzimidazole

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